molecular formula C22H26O5 B030364 Glyasperin D CAS No. 142561-10-2

Glyasperin D

Cat. No.: B030364
CAS No.: 142561-10-2
M. Wt: 370.4 g/mol
InChI Key: DDMAUIOCNQXFHL-AWEZNQCLSA-N
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Biochemical Analysis

Biochemical Properties

Glyasperin D plays a role in various biochemical reactions, particularly those involving its interaction with enzymes and proteins. One of the notable interactions is with the enzyme Helicobacter pylori urease, where this compound exhibits inhibitory activity. This interaction is crucial as it helps in reducing the pathogenicity of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . Additionally, this compound interacts with other biomolecules, including flavonoid-binding proteins, which may influence its bioavailability and efficacy.

Cellular Effects

This compound affects various types of cells and cellular processes. In gastric epithelial cells, this compound has been shown to inhibit the growth of Helicobacter pylori, thereby reducing inflammation and promoting healing of gastric tissues . Furthermore, this compound influences cell signaling pathways by modulating the activity of kinases and transcription factors involved in inflammatory responses. This modulation can lead to changes in gene expression and cellular metabolism, ultimately contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Helicobacter pylori urease, inhibiting its enzymatic activity and preventing the bacterium from neutralizing stomach acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between this compound and the enzyme. Additionally, this compound may activate or inhibit other enzymes and signaling molecules, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound maintains its inhibitory activity against Helicobacter pylori for several hours, but its efficacy may diminish over longer periods. Long-term effects on cellular function include sustained anti-inflammatory and anti-bacterial activities, which are beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits mild anti-inflammatory and anti-bacterial effects without significant toxicity . At higher doses, the compound may cause adverse effects, including gastrointestinal discomfort and liver toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose may lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall bioavailability and efficacy of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . These interactions can affect the localization and concentration of this compound, influencing its therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to the mitochondria, nucleus, or other organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows this compound to interact with specific biomolecules and exert its therapeutic effects.

Chemical Reactions Analysis

Glyasperin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .

Properties

IUPAC Name

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMAUIOCNQXFHL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C2C(=C1OC)C[C@@H](CO2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931525
Record name 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142561-10-2
Record name Glyasperin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142561-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyasperin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYASPERIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZF2ZY8CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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